molecular formula C16H22N2O2 B7499509 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

Número de catálogo B7499509
Peso molecular: 274.36 g/mol
Clave InChI: NXBPQXGMHPEXIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's disease. LMTX has been shown to have potential therapeutic benefits in preclinical studies, and it is currently being evaluated in clinical trials.

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves the inhibition of tau protein aggregation and the promotion of its clearance from the brain. Tau protein is known to form neurofibrillary tangles in the brain, which are a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to disrupt the formation of these tangles and promote the clearance of existing ones, which may help to slow down the progression of these diseases.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of tau protein in the brain, improve cognitive function, and reduce neuroinflammation. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide for lab experiments is its ability to reduce tau protein aggregation, which is a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation, which may have implications for the treatment of these diseases. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.

Direcciones Futuras

There are a number of future directions for the development of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide and other tau protein aggregation inhibitors. These include the evaluation of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide in clinical trials, the development of more potent and selective tau protein aggregation inhibitors, and the identification of biomarkers that can be used to track the progression of neurodegenerative diseases. Additionally, there is a need to better understand the underlying mechanisms of tau protein aggregation and clearance, which may lead to the development of new therapeutic strategies for these diseases.

Métodos De Síntesis

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-inden-5-amine with 4-hydroxypiperidine, followed by acylation with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Aplicaciones Científicas De Investigación

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical models of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have potential therapeutic benefits by reducing the accumulation of tau protein in the brain, which is a hallmark of these diseases. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation in preclinical studies.

Propiedades

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-6-8-18(9-7-15)11-16(20)17-14-5-4-12-2-1-3-13(12)10-14/h4-5,10,15,19H,1-3,6-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBPQXGMHPEXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.